Gallium, triphenyl-

概要

説明

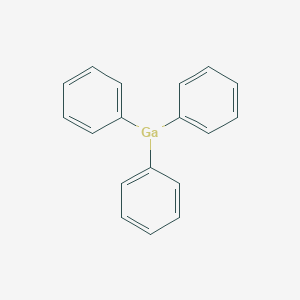

Gallium triphenyl (Ga(C₆H₅)₃) is an organogallium compound synthesized via the reaction of gallium metal with mercury diphenyl at 130°C . It is a crystalline solid with a melting point of 166°C and exhibits moderate reactivity. Notably, it undergoes complete substitution of phenyl groups when treated with benzoyl chloride, distinguishing it from thallium triphenyl (Tl(C₆H₅)₃), which replaces only one phenyl group under similar conditions . This compound’s stability and reactivity make it a subject of interest in organometallic chemistry and materials science.

準備方法

Grignard Reagent-Based Synthesis

The Grignard reagent approach remains a classical route for synthesizing triphenylgallium. This method leverages the nucleophilic reactivity of phenylmagnesium bromide (PhMgBr) with gallium trichloride (GaCl₃). The reaction proceeds via a three-step substitution mechanism:

3 + 3 \, \text{PhMgBr} \rightarrow \text{Ga(C}6\text{H}5\text{)}3 + 3 \, \text{MgBrCl}

Key experimental parameters include the use of anhydrous diethyl ether or tetrahydrofuran (THF) as solvents, maintained at temperatures between −78°C and 0°C to mitigate side reactions . Post-reaction workup involves hydrolysis of excess Grignard reagent and vacuum distillation to isolate the product. Yields typically range from 65% to 80%, contingent on the purity of GaCl₃ and the exclusion of moisture .

A notable variant employs lithium phenyl (PhLi) as the arylating agent. This method, while faster, demands stringent temperature control (−40°C) to prevent decomposition of the lithium intermediate.

Organozinc Transmetalation Strategies

Organozinc reagents offer a milder alternative to Grignard reagents, particularly for air-sensitive gallium precursors. The synthesis involves reacting diphenylzinc (Zn(C₆H₅)₂) with GaCl₃ in toluene under inert conditions:

6\text{H}5\text{)}2 + 2 \, \text{GaCl}3 \rightarrow 2 \, \text{Ga(C}6\text{H}5\text{)}3 + 3 \, \text{ZnCl}2

This method, adapted from analogous preparations of pentafluorophenylgallium , achieves yields exceeding 85% when conducted at −78°C with slow warming to room temperature. The superior solubility of Zn(C₆H₅)₂ in aromatic solvents enhances reaction homogeneity, reducing byproduct formation.

Table 1: Comparative Analysis of Grignard vs. Organozinc Methods

| Parameter | Grignard Method | Organozinc Method |

|---|---|---|

| Solvent | THF/Ether | Toluene |

| Temperature Range | −78°C to 0°C | −78°C to 25°C |

| Yield | 65–80% | 85–90% |

| Byproduct Formation | Moderate | Low |

Metathesis Reactions with Alkali Metal Phenyls

Metathesis between GaCl₃ and sodium phenyl (NaC₆H₅) provides a high-yield pathway:

3 + 3 \, \text{NaC}6\text{H}5 \rightarrow \text{Ga(C}6\text{H}5\text{)}3 + 3 \, \text{NaCl}

Conducted in hexane or benzene, this exothermic reaction requires gradual addition of NaC₆H₅ to GaCl₃ to prevent thermal degradation. The insoluble NaCl byproduct is removed via filtration, yielding Ga(C₆H₅)₃ in >90% purity . Challenges include the pyrophoric nature of NaC₆H₅, necessitating handling under argon or nitrogen atmospheres.

Direct Arylation of Elemental Gallium

Recent advances explore the direct reaction of elemental gallium with bromobenzene (C₆H₅Br) in the presence of a lithium amide base:

6\text{H}5\text{Br} \rightarrow 2 \, \text{Ga(C}6\text{H}5\text{)}3 + 3 \, \text{Br}2

While innovative, this method faces limitations in scalability due to the slow kinetics of gallium activation. Catalytic additives, such as iodine or triethylamine, improve reaction rates but introduce purification complexities .

Challenges and Practical Considerations

Moisture and Oxygen Sensitivity

Triphenylgallium is highly reactive toward moisture and oxygen, necessitating Schlenk line or glovebox techniques throughout synthesis . Even trace H₂O leads to hydrolysis:

6\text{H}5\text{)}3 + 3 \, \text{H}2\text{O} \rightarrow \text{Ga(OH)}3 + 3 \, \text{C}6\text{H}_6

Solvent Selection

Aromatic solvents (toluene, benzene) are preferred for their low polarity and compatibility with gallium intermediates. Ethers, while effective for Grignard reactions, can coordinate to Ga(C₆H₅)₃, complicating isolation .

化学反応の分析

Types of Reactions: Gallium, triphenyl- undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form gallium oxide.

Reduction: Can be reduced to gallium metal under specific conditions.

Substitution: Phenyl groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Reduction: Requires strong reducing agents such as lithium aluminum hydride.

Substitution: Often involves the use of halogenated compounds or organometallic reagents.

Major Products:

Oxidation: Gallium oxide (Ga₂O₃)

Reduction: Gallium metal (Ga)

Substitution: Various organogallium compounds depending on the substituents used.

科学的研究の応用

Chemistry

- Precursor for Synthesis : Gallium triphenyl serves as a precursor for synthesizing other organogallium compounds. It facilitates the development of new synthetic methodologies, particularly in organic chemistry. For instance, it can react with various organic halides to form substituted gallium compounds, which are crucial in creating complex organic molecules .

- Catalytic Activity : The compound exhibits catalytic properties in organic reactions, such as the Diels-Alder reaction and C–H arylation processes. It can participate in stoichiometric reactions with phenyl iodide to yield arylation products .

Biology

- Antimicrobial Properties : Research indicates that gallium triphenyl has potential antimicrobial effects due to its ability to disrupt bacterial iron metabolism. It mimics iron in biological systems, which can inhibit the growth of bacteria by interfering with iron-dependent enzymes .

- Anticancer Research : Gallium triphenyl compounds are explored for their anticancer properties. Studies have shown that gallium complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular iron homeostasis .

Medicine

- Therapeutic Applications : Gallium-based compounds are under investigation for treating various cancers, including hepatocellular carcinoma and renal cancer. Clinical trials are ongoing to evaluate the efficacy of gallium complexes in cancer therapy, leveraging their ability to mimic iron and disrupt metabolic pathways critical for tumor growth .

Case Studies and Findings

作用機序

The mechanism of action of gallium, triphenyl- involves its ability to mimic iron in biological systems. Gallium can substitute for iron in various biochemical processes, disrupting the function of iron-dependent enzymes and proteins. This leads to the inhibition of bacterial growth and proliferation of cancer cells by inducing oxidative stress and apoptosis .

類似化合物との比較

Comparison with Gallium Trialkyls

Gallium trialkyls, such as trimethylgallium (Ga(CH₃)₃) and triethylgallium (Ga(C₂H₅)₃), differ significantly from triphenylgallium in physical properties and reactivity:

Table 1: Physical Properties of Gallium Trialkyls vs. Triphenylgallium

Key Differences :

- Thermal Stability : Triphenylgallium’s higher melting point (166°C vs. -15°C for Ga(CH₃)₃) reflects greater thermal stability due to aromatic phenyl groups .

- Reactivity : Trialkyls are pyrophoric and react violently with water, whereas triphenylgallium exhibits slower hydrolysis and reduced air sensitivity .

- Coordination Chemistry : Both trialkyls and triphenylgallium form stable adducts with Lewis bases (e.g., amines, ethers), but trialkyls are more reactive in these reactions .

Comparison with Indium and Thallium Triaryl Compounds

Triphenylgallium’s behavior contrasts sharply with indium and thallium analogs:

Table 2: Comparison with Indium and Thallium Triphenyl Compounds

Key Insights :

- Substitution Reactions : Gallium triphenyl’s complete substitution highlights its higher electrophilicity compared to Tl(C₆H₅)₃ .

- Thermal Properties : Indium triphenyl has a higher melting point (208°C), suggesting stronger intermolecular forces .

- Coordination Limitations : Indium triaryls lack the ability to form stable adducts with amines, unlike gallium derivatives .

Comparison with Other Gallium Compounds

Gallium Trichloride (GaCl₃)

- Structure: Exists as a dimer (Ga₂Cl₆), unlike monomeric AlCl₃ .

- Lewis Acidity : Milder than AlCl₃ but forms more extensive reduced species (e.g., Ga₂Cl₄) .

- Coordination Chemistry : Ga³⁺ mimics Fe³⁺ in coordination complexes, enabling use as diamagnetic analogs in biomedical research .

Gallium Nitrate (Ga(NO₃)₃)

生物活性

Gallium, triphenyl- (CHGa), is an organometallic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the biological activity of gallium, triphenyl-, focusing on its antiproliferative mechanisms against cancer cells, its antimicrobial properties, and relevant case studies that illustrate its therapeutic potential.

Gallium complexes, including gallium(III) derivatives such as gallium, triphenyl-, have been shown to exhibit significant anticancer properties. The primary mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis : Gallium complexes promote apoptosis in cancer cells by activating caspases and modulating cell cycle proteins. For instance, a study demonstrated that gallium(III) complexes induced G1 phase cell cycle arrest in HepG-2 cells by regulating cyclin A and cyclin E levels .

- Reactive Oxygen Species (ROS) Generation : These complexes enhance intracellular ROS levels, leading to oxidative stress that triggers apoptotic pathways. Increased ROS production has been linked to mitochondrial damage and activation of apoptotic factors such as cytochrome c and apoptotic protease activating factor-1 (apaf-1) .

- Ferroptosis : Recent findings indicate that gallium(III) complexes can induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. This was evidenced by changes in redox homeostasis and increased levels of 4-hydroxynonenal (HNE) in treated cancer cells .

Case Studies

A comparative study evaluated the cytotoxicity of various gallium(III) complexes against different human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The results showed a time-dependent cytotoxic effect, with significant activity observed at 48 hours post-treatment. Notably, gallium complexes containing phenyl rings exhibited enhanced cytotoxicity compared to those without .

| Complex | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| C6 | HepG-2 | 0.32 ± 0.02 | Apoptosis via caspase activation |

| L1 | HepG-2 | 11.35 ± 0.21 | Cell cycle arrest and ROS generation |

| L6 | MCF-7 | - | Induction of ferroptosis |

| 1 | HCT-116 | - | Inhibition of mevalonate pathway |

Antimicrobial Activity

Gallium(III) compounds have also demonstrated promising antimicrobial properties. The ability of gallium to mimic iron allows it to interfere with iron-dependent metabolic processes in bacteria. Microorganisms are unable to distinguish between Ga(III) and Fe(III), leading to disrupted cellular functions essential for survival.

Gallium's antimicrobial activity is attributed to several factors:

- Disruption of Iron Acquisition : Gallium inhibits the uptake of iron by bacteria, which is critical for their growth and metabolism .

- Inhibition of Catalase Activity : Studies have shown that gallium complexes can inhibit catalase enzymes in various bacterial strains, further compromising their ability to manage oxidative stress .

Case Studies

Research has highlighted the effectiveness of gallium compounds against a range of pathogens:

- A study evaluated the antimicrobial efficacy of gallium(III) against Staphylococcus aureus and Pseudomonas aeruginosa, revealing significant growth inhibition at low concentrations .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Pseudomonas aeruginosa | < 20 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing triphenylgallium with high yield and purity?

- Methodological Answer : Synthesis typically involves reacting gallium(III) precursors (e.g., GaCl₃) with phenyl Grignard or organolithium reagents under inert atmospheres (e.g., Schlenk line or glovebox). Key steps include:

- Maintaining stoichiometric ratios (e.g., 1:3 molar ratio of GaCl₃ to PhLi).

- Using anhydrous solvents like THF or diethyl ether.

- Purification via recrystallization or sublimation to remove byproducts like LiCl .

- Critical Considerations : Air- and moisture-sensitive handling is essential to prevent decomposition. Yield optimization may require iterative adjustments to reaction temperature and quenching methods.

Q. Which analytical techniques are most reliable for characterizing triphenylgallium’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm phenyl group coordination and assess symmetry. Chemical shifts for Ga-bound phenyls often appear downfield (~7.5–8.5 ppm for ¹H) .

- X-ray Crystallography : Definitive for determining molecular geometry (e.g., trigonal planar vs. distorted structures). Requires single crystals grown in inert solvents (e.g., hexane at low temperatures) .

- Elemental Analysis : Combustion analysis for C/H/Ga ratios validates stoichiometry .

Q. What are the primary applications of triphenylgallium in materials science research?

- Methodological Answer :

- Semiconductor Doping : As a precursor for gallium incorporation in thin-film devices (e.g., via chemical vapor deposition). Compare doping efficiency using techniques like Secondary Ion Mass Spectrometry (SIMS) .

- Catalysis : Investigating Lewis acidity in organic transformations (e.g., Friedel-Crafts reactions). Monitor activity via kinetic studies and product selectivity analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for triphenylgallium derivatives?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to identify fluxional behavior (e.g., ligand exchange).

- Paramagnetic Impurities : Pre-treat samples with chelating agents or repeat synthesis under stricter inert conditions.

- Cross-Validation : Supplement with IR spectroscopy (Ga-C stretches ~400–500 cm⁻¹) or X-ray absorption spectroscopy (EXAFS) for electronic structure insights .

Q. What experimental strategies prevent ligand exchange or decomposition during triphenylgallium reactivity studies?

- Methodological Answer :

- Stabilizing Ligands : Introduce sterically hindered co-ligands (e.g., mesityl groups) to reduce reactivity.

- Low-Temperature Kinetics : Conduct reactions in cryogenic solvents (e.g., toluene at –78°C) and monitor via in-situ FTIR.

- Computational Pre-Screening : Use DFT calculations (e.g., Gaussian09 with B3LYP functional) to predict ligand stability and reaction pathways .

Q. How can computational models improve the design of triphenylgallium-based materials?

- Methodological Answer :

- Electronic Structure Modeling : Employ DFT (e.g., VASP or ORCA) to calculate HOMO-LUMO gaps and predict redox behavior. Compare with experimental cyclic voltammetry data.

- Thermodynamic Stability : Simulate decomposition pathways using molecular dynamics (e.g., LAMMPS) to identify temperature thresholds for material degradation .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in reported crystallographic data for triphenylgallium complexes?

- Methodological Answer :

- Crystallization Conditions : Document solvent, temperature, and cooling rates meticulously. Reproduce using identical conditions from literature (e.g., slow evaporation vs. diffusion methods) .

- Data Deposition : Cross-reference with databases (e.g., Cambridge Structural Database) to validate unit cell parameters and space group assignments .

Q. What statistical approaches ensure robust interpretation of triphenylgallium’s catalytic performance data?

- Methodological Answer :

- Error Analysis : Calculate standard deviations across triplicate experiments. Use ANOVA to assess significance of variables (e.g., solvent polarity).

- Outlier Identification : Apply Grubbs’ test to exclude anomalous data points in kinetic studies .

Q. Experimental Design and Optimization

Q. What steps ensure reproducibility in triphenylgallium synthesis across labs?

- Methodological Answer :

- Protocol Standardization : Publish detailed procedures (e.g., Schlenk techniques, glovebox O₂/H₂O levels <1 ppm).

- Interlab Collaboration : Share samples for round-robin testing and validate purity via independent elemental analysis .

Q. How can researchers optimize ligand-substitution reactions in triphenylgallium without side-product formation?

特性

IUPAC Name |

triphenylgallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.Ga/c3*1-2-4-6-5-3-1;/h3*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBVSWGUSGYQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Ga | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148743 | |

| Record name | Gallium, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-02-4 | |

| Record name | Gallium, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。